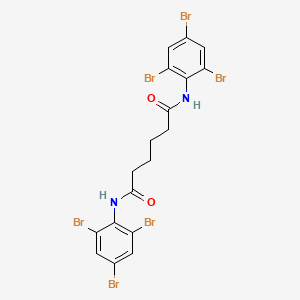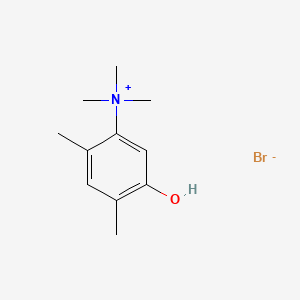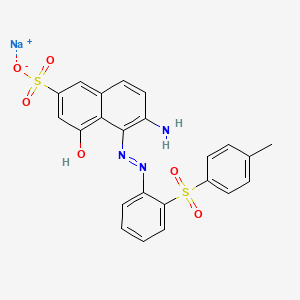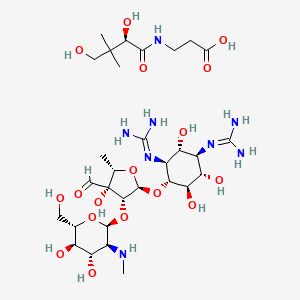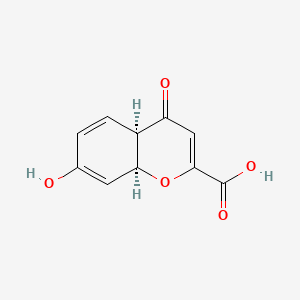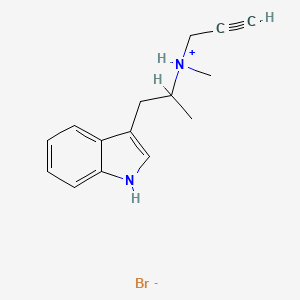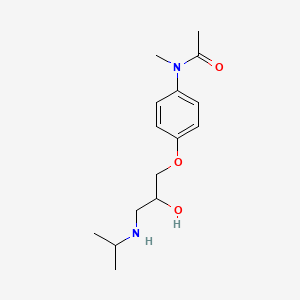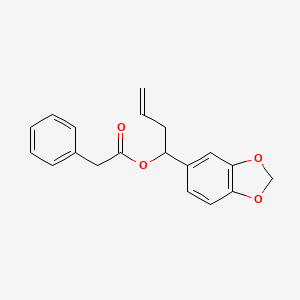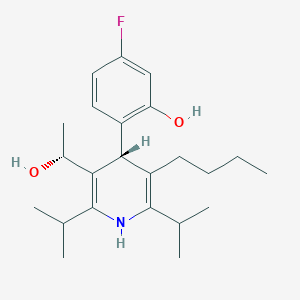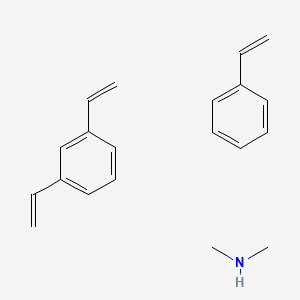
Polystyrene, crosslinked, tertiary amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polystyrene, crosslinked, tertiary amine is a type of polymer that has been modified to include tertiary amine functional groups. This compound is known for its high surface area, chemical stability, and unique properties that make it useful in various applications, including catalysis, adsorption, and as a support material in chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Polystyrene, crosslinked, tertiary amine can be synthesized through several methods. One common approach involves the copolymerization of styrene with divinylbenzene to create a crosslinked polystyrene network. This network is then functionalized with tertiary amine groups through a series of chemical reactions. For example, chloromethylation of the polystyrene can be followed by amination using tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting crosslinked polystyrene is then subjected to functionalization reactions to introduce the tertiary amine groups. This process may involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Polystyrene, crosslinked, tertiary amine undergoes various chemical reactions, including:
Substitution Reactions: The tertiary amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Complexation: The tertiary amine groups can form complexes with metal ions
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tertiary amine groups can lead to the formation of amine oxides, while substitution reactions can introduce various functional groups onto the polymer .
科学的研究の応用
Polystyrene, crosslinked, tertiary amine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support material and in solid-phase synthesis.
Biology: Employed in the immobilization of enzymes and other biomolecules.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in water treatment, gas separation, and as an adsorbent for pollutants.
作用機序
The mechanism by which polystyrene, crosslinked, tertiary amine exerts its effects is primarily through its tertiary amine functional groups. These groups can interact with various molecules through hydrogen bonding, electrostatic interactions, and complexation with metal ions. These interactions enable the polymer to act as a catalyst, adsorbent, or support material in various applications .
類似化合物との比較
Similar Compounds
Aminated Polystyrene: Similar in structure but contains primary or secondary amine groups instead of tertiary amines.
Hypercrosslinked Polymers: These polymers have a higher degree of crosslinking and may contain different functional groups.
Uniqueness
Polystyrene, crosslinked, tertiary amine is unique due to its combination of high surface area, chemical stability, and the presence of tertiary amine groups. These properties make it particularly effective in applications requiring strong basicity and the ability to form stable complexes with metal ions .
特性
CAS番号 |
68441-29-2 |
|---|---|
分子式 |
C20H25N |
分子量 |
279.4 g/mol |
IUPAC名 |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
InChIキー |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
正規SMILES |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
関連するCAS |
68441-29-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
